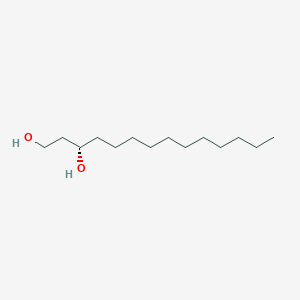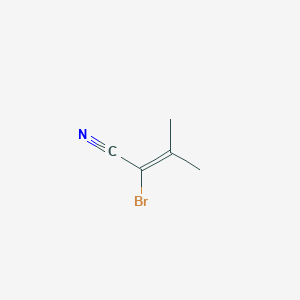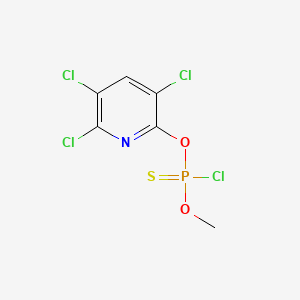
(3S)-tetradecane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-tetradecane-1,3-diol is an organic compound with the molecular formula C14H30O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a tetradecane backbone. The (3S) designation indicates the stereochemistry of the molecule, specifying that the hydroxyl group on the third carbon is in the S-configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-tetradecane-1,3-diol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes using engineered microorganisms. These microorganisms are designed to produce the desired diol through fermentation processes, which are environmentally friendly and cost-effective. The fermentation broth is then subjected to extraction and purification steps to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-tetradecane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, and other oxidizing agents in solvents like dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) in solvents like THF.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted tetradecane derivatives.
Applications De Recherche Scientifique
(3S)-tetradecane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3S)-tetradecane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound may also interact with cell membranes, affecting their fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-tetradecane-1,3-diol: The enantiomer of (3S)-tetradecane-1,3-diol with the opposite stereochemistry.
1,2-tetradecane-diol: A diol with hydroxyl groups on the first and second carbons.
1,4-tetradecane-diol: A diol with hydroxyl groups on the first and fourth carbons.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in different biological activities and chemical properties compared to its enantiomer and other positional isomers. The S-configuration may confer specific interactions with biological targets, making it valuable for certain applications.
Propriétés
Formule moléculaire |
C14H30O2 |
|---|---|
Poids moléculaire |
230.39 g/mol |
Nom IUPAC |
(3S)-tetradecane-1,3-diol |
InChI |
InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15/h14-16H,2-13H2,1H3/t14-/m0/s1 |
Clé InChI |
OTJSXUHOVUGHJG-AWEZNQCLSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@@H](CCO)O |
SMILES canonique |
CCCCCCCCCCCC(CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone](/img/structure/B13449079.png)
![1-Azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13449084.png)
![Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13449088.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B13449089.png)



![Iodonium, phenyl[(trimethylsilyl)ethynyl]-](/img/structure/B13449135.png)
![2-(3-Ethyl-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-2,3-dimethylbutanamide](/img/structure/B13449140.png)
![Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride](/img/structure/B13449143.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-tert-butoxycarbonylaminopropionic acid methyl ester](/img/structure/B13449144.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate](/img/structure/B13449149.png)
